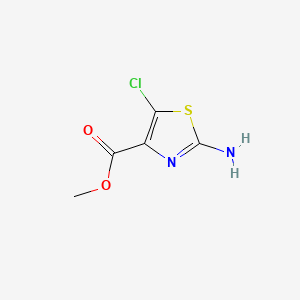

2-氨基-5-氯噻唑-4-羧酸甲酯

货号 B582051

CAS 编号:

914348-76-8

分子量: 192.617

InChI 键: DSKPRYNHCJJKAE-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

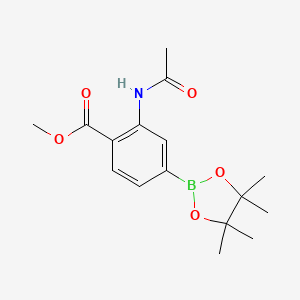

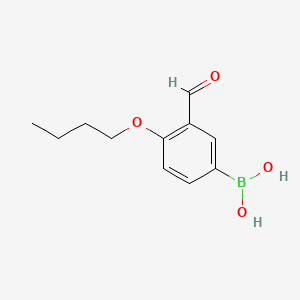

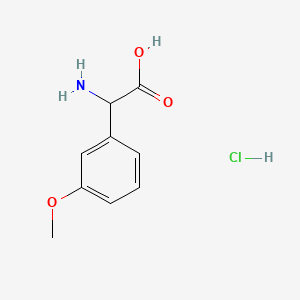

2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester is a chemical compound with the empirical formula C5H5ClN2O2S . Its molecular weight is 192.62 . The IUPAC name for this compound is methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate .

Molecular Structure Analysis

The SMILES string for this compound isCOC(=O)C1=C(SC(=N1)N)Cl . This provides a text representation of the compound’s structure. Physical And Chemical Properties Analysis

The physical form of 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester is solid . More specific physical and chemical properties were not found in the retrieved data.科学研究应用

-

Antimicrobial Evaluation

- Field : Medicinal Chemistry

- Application : 2-Aminothiazoles, including 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester, are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .

- Method : Compounds were synthesized and characterized by FTIR and NMR. Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined .

- Results : Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively .

-

Synthesis of Biologically Active Thiazole Derivatives

- Field : Organic Chemistry

- Application : 2-Amino-5-chlorothiazole hydrochloride is used as a starting reagent in the synthesis of 2-chloro-6-methylimidazo .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these syntheses were not provided in the source .

-

Synthesis of Azo Dyes

- Field : Organic Chemistry

- Application : The presence of different functional groups in 2-Aminothiazoles allows differential attachment of an azo linkage and benzoxazolium salt providing cationic, delocalized azo dyes .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these syntheses were not provided in the source .

-

Biological Activities

- Field : Medicinal Chemistry

- Application : The literature reports many synthetic pathways of 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial and anti-inflammatory activities) .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these syntheses were not provided in the source .

-

Synthesis of Imidazo[2,1-b]thiazole

- Field : Organic Chemistry

- Application : 2-Amino-5-chlorothiazole hydrochloride is used as a starting reagent in the synthesis of 2-chloro-6-methylimidazo .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these syntheses were not provided in the source .

-

Synthesis of Unique Chemicals

- Field : Organic Chemistry

- Application : 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester is used in the synthesis of unique chemicals .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these syntheses were not provided in the source .

属性

IUPAC Name |

methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKPRYNHCJJKAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654303 |

Source

|

| Record name | Methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester | |

CAS RN |

914348-76-8 |

Source

|

| Record name | Methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

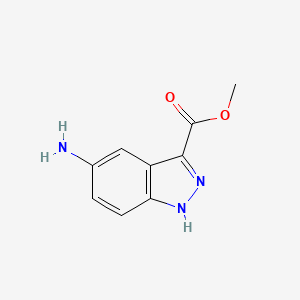

methyl 5-amino-1H-indazole-3-carboxylate

660411-95-0

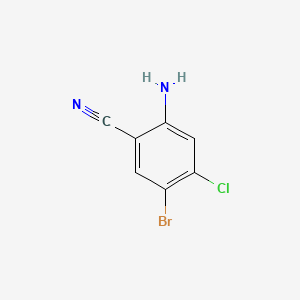

2-Amino-5-bromo-4-chlorobenzonitrile

671795-60-1

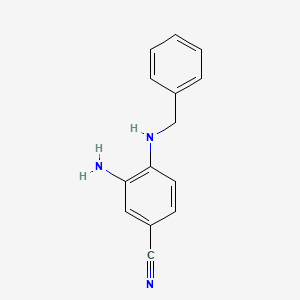

3-Amino-4-(benzylamino)benzonitrile

68502-23-8

Amino(3-methoxyphenyl)acetic acid hydrochloride

709043-23-2

![(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid](/img/structure/B581975.png)